molecular formula C14H13NO2 B8328068 Ethyl 6-phenyl-3-pyridinecarboxylate

Ethyl 6-phenyl-3-pyridinecarboxylate

Cat. No.: B8328068
M. Wt: 227.26 g/mol
InChI Key: IKHQUQSZIPLOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-phenyl-3-pyridinecarboxylate is a pyridine derivative featuring a phenyl group at the 6-position and an ethyl ester moiety at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science. Its aromatic pyridine core and functionalized substituents enable diverse reactivity, including nucleophilic substitution, ester hydrolysis, and coordination chemistry.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

ethyl 6-phenylpyridine-3-carboxylate

InChI

InChI=1S/C14H13NO2/c1-2-17-14(16)12-8-9-13(15-10-12)11-6-4-3-5-7-11/h3-10H,2H2,1H3

InChI Key

IKHQUQSZIPLOLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Protocol

The Suzuki-Miyaura coupling between ethyl 6-chloronicotinate and phenylboronic acid is the most widely reported method. This approach leverages a Pd-based catalyst to form the C–C bond between the pyridine core and the phenyl group. Key steps include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–1.0 mol% loading.

  • Base : K₂CO₃ or Na₂CO₃ in polar solvents (e.g., THF or DMF).

  • Temperature : 80–100°C under inert atmosphere.

A representative procedure involves refluxing ethyl 6-chloronicotinate (24 g, 1.0 equiv), phenylboronic acid (23.6 g, 1.2 equiv), and Pd(OAc)₂ (7 g) in 1,4-dioxane/water (7:3 v/v) for 8 hours. Post-reaction extraction with ethyl acetate and purification by silica gel chromatography yield the product in 86.8%.

Table 1: Optimization of Suzuki-Miyaura Conditions

ParameterOptimal RangeImpact on Yield
Catalyst Loading0.5–1.0 mol% Pd>85%
Solvent SystemDioxane/H₂O (7:3)Maximizes solubility
Temperature80–100°CBalances rate and decomposition

Esterification of Preformed Pyridinecarboxylic Acids

Direct Esterification with Ethanol

Ethyl 6-phenyl-3-pyridinecarboxylate can be synthesized via acid-catalyzed esterification of 6-phenylnicotinic acid. The CN106957262A patent outlines a scalable protocol:

  • Reactants : 6-Phenylnicotinic acid (1.0 equiv), absolute ethanol (1.2 equiv), HND230 solid acid catalyst (0.1 wt%).

  • Conditions : Reflux in toluene at 55–65°C for 4–6 hours with azeotropic water removal.

  • Yield : 96–98% after solvent evaporation and filtration.

This method avoids toxic reagents but requires careful control of water content to prevent hydrolysis.

Transesterification Strategies

Alternative routes employ ethyl chloroformate or DCC-mediated coupling. For example, reacting 6-phenylnicotinic acid with ethyl chloroformate in anhydrous THF at 0°C achieves 90% conversion. However, these methods generate stoichiometric waste, limiting industrial appeal.

Cyclization via [4+2] Annulation

Zwitterion-Mediated Annulation

A novel approach reported in Organic Syntheses utilizes ethyl 2-(triphenylphosphoranylidene)propionate and N-benzylidene-p-toluenesulfonamide:

  • Reagents : Ethyl allenoate (1.0 equiv), imine (1.1 equiv), BF₃·Et₂O (10 mol%).

  • Conditions : Benzene, reflux for 14 hours under Dean-Stark trap.

  • Yield : 94% after column chromatography.

The mechanism involves phosphine addition to the allenoate, forming a zwitterion that undergoes cyclization with the imine.

Table 2: Comparative Analysis of Cyclization vs. Cross-Coupling

MethodYieldScalabilityKey Limitation
Suzuki-Miyaura86.8%HighPd catalyst cost
Esterification98%ModerateWater sensitivity
Annulation94%LowMulti-step purification

Industrial-Scale Considerations

Catalyst Recycling in Suzuki-Miyaura

Recent advances in Pd recovery, such as immobilized catalysts (e.g., Pd/C or Pd-Al₂O₃), reduce costs by enabling 5–10 reaction cycles without significant activity loss. For instance, using Pd-doped mesoporous silica in glycerol/TEOA solvents achieves 98% yield with 0.33 mol% Pd loading.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : Suzuki-Miyaura (PMI = 8.2) outperforms annulation (PMI = 15.7) due to fewer purification steps.

  • E-Factor : Esterification (E = 1.2) generates less waste than cross-coupling (E = 3.5) .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-phenyl-3-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products Formed:

    Oxidation: Formation of 6-phenylnicotinic acid.

    Reduction: Formation of 6-phenylnicotinyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

Ethyl 6-phenyl-3-pyridinecarboxylate has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its structural similarity to biologically active nicotinic acid derivatives.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 6-phenyl-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in metabolic pathways. The compound may also interact with cellular receptors, influencing signal transduction processes and cellular responses .

Comparison with Similar Compounds

Substituted Pyridinecarboxylates with Halogen and Heterocyclic Groups

Key Compounds :

  • Ethyl 2-bromo-4-(4-fluorophenyl)-6-phenyl-3-pyridinecarboxylate (I)
  • Ethyl 4-(4-fluorophenyl)-2-(4-morpholinyl)-6-phenyl-3-pyridinecarboxylate (II)
  • Ethyl 4-(4-fluorophenyl)-6-phenyl-2-(1-piperidinyl)-3-pyridinecarboxylate (III)

Comparison :

Property Compound I Compound II Compound III Ethyl 6-Phenyl-3-Pyridinecarboxylate
Substituent at C2 Bromo Morpholinyl Piperidinyl None
C4 Substituent 4-Fluorophenyl 4-Fluorophenyl 4-Fluorophenyl None
Crystal System Orthorhombic (P2₁2₁2₁) Monoclinic (P2₁/c) Monoclinic (C2/c) Not reported
Ring Conformation N/A Distorted chair (morpholine) Distorted chair (piperidine) N/A
  • Impact of Substituents: Bromo (I): Enhances electrophilicity at C2, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) . 4-Fluorophenyl: Increases lipophilicity, which may enhance blood-brain barrier penetration in drug candidates .

Pyridine Derivatives with Thieno and Dihydropyridine Moieties

Key Compounds :

  • Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate (Similarity: 0.86 )
  • Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate (Similarity: 0.88 )

Comparison :

Property Thieno-Pyridine Derivative Dihydropyridine Derivative This compound
Core Structure Thieno[2,3-c]pyridine 1,6-Dihydropyridine Pyridine
Key Substituents Boc-protected amine, thieno ring Trifluoromethyl, oxo group Phenyl, ethyl ester
Aromaticity Partially aromatic (thieno ring) Non-aromatic (dihydropyridine) Fully aromatic
Reactivity Stabilized by Boc group; prone to deprotection Redox-active (e.g., calcium channel modulation) Ester hydrolysis; electrophilic substitution
  • Dihydropyridine Core: Common in pharmaceuticals (e.g., nifedipine analogs) but prone to oxidation, unlike the stable pyridine core .

Methyl- and Tolyl-Substituted Analogs

Key Compounds :

  • Ethyl 2-methyl-6-phenylpyridine-3-carboxylate
  • Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate

Comparison :

Property 2-Methyl-6-Phenyl Derivative 2-Methyl-6-p-Tolyl Derivative This compound
C2 Substituent Methyl Methyl None
C6 Substituent Phenyl p-Tolyl (methyl-phenyl) Phenyl
Lipophilicity (logP) Higher than parent Higher than phenyl analog Moderate
Steric Effects Moderate hindrance at C2 Significant hindrance at C6 Minimal
  • Applications: Methyl Groups: Improve metabolic stability in drug candidates .

Sulfanyl and Cyano Derivatives

Key Compounds :

  • Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate (CAS 89517-93-1)
  • Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydropyridine-3-carboxylate

Comparison :

Property Sulfanyl-Cyano Derivative Thioxo-Dihydropyridine This compound
Functional Groups Amino, cyano, sulfanyl Cyano, thioxo, dihydropyridine Phenyl, ethyl ester
Hydrogen Bonding High (NH₂, SH) Moderate (C≡N, C=S) Low (ester carbonyl)
Tautomerism Possible thiol-thione equilibrium Thione form stabilized Not applicable
  • Synthetic Utility: Sulfanyl/Cyano Groups: Serve as handles for further functionalization (e.g., nucleophilic substitution or cyclization) .

Q & A

Q. What are the recommended synthetic routes for Ethyl 6-phenyl-3-pyridinecarboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, such as condensation, cyclization, or esterification. For example, analogous compounds like Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate are synthesized via Pd-catalyzed cross-coupling or nucleophilic substitution reactions . Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
  • Catalysts : Lewis acids (e.g., AlCl₃) or transition metals (e.g., Pd) improve regioselectivity.
  • Temperature control : Reactions often require reflux conditions (80–120°C) to achieve optimal yields .
    Reaction progress should be monitored via TLC or HPLC to isolate intermediates and final products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For example, pyridine ring protons resonate at δ 7.5–8.5 ppm, while ester groups appear at δ 1.2–1.4 ppm (CH₃) and δ 4.2–4.4 ppm (CH₂) .
  • X-ray crystallography : Resolves molecular geometry, as seen in Ethyl 5,6-dihydroxybenzofuran-3-carboxylate, where bond angles and torsion angles validate stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Storage : Keep at room temperature in airtight containers, away from ignition sources (e.g., open flames) .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • First aid : In case of inhalation or skin contact, rinse thoroughly and seek medical attention with the SDS sheet .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound derivatives?

Discrepancies often arise from impurities or solvent polarity variations. For example:

  • Purity assessment : Use HPLC (>95% purity) to eliminate confounding factors .
  • Solvent screening : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and hexane (non-polar) under controlled temperatures.
  • Crystallography : Compare lattice parameters (e.g., unit cell dimensions) to identify polymorphic forms affecting solubility .

Q. What computational strategies are suitable for predicting the biological activity of this compound analogs?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Structural analogs like Ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-pyrazolo[3,4-b]pyridine-4-carboxylate show kinase inhibition via π-π stacking and hydrogen bonding .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data to design optimized derivatives .

Q. How can reaction conditions be optimized to mitigate byproduct formation during scale-up synthesis?

  • DoE (Design of Experiments) : Apply factorial designs to test variables like temperature, catalyst loading, and solvent ratios. For instance, reducing Pd catalyst from 5 mol% to 2 mol% decreased dimerization byproducts in related pyridine esters .
  • In-line monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real time .

Q. What methodologies address contradictory spectroscopic data in structural elucidation?

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded spectra, as demonstrated in Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate studies .
  • DFT calculations : Compare experimental ¹³C NMR shifts with theoretical values (e.g., using Gaussian 09) to validate proposed structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.